molecular formula C10H11FO3S B14020215 Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Cat. No.: B14020215
M. Wt: 230.26 g/mol
InChI Key: FZMSVGKCJLJDAQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate: is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid, characterized by the presence of a fluoro, methoxy, and methylthio group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro, methoxy, or methylthio groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products:

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated and methoxylated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and dipole interactions, while the methoxy and methylthio groups can engage in electron-donating interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

  • Methyl 3-fluoro-2-(methylthio)benzoate
  • Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate
  • Methyl 4-fluoro-2-methoxy-3-(methylthio)benzoate

Uniqueness: Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical and physical properties compared to its isomers. This unique arrangement can lead to different reactivity patterns and applications in various fields .

Biological Activity

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the structural characteristics, biological activity, and relevant research findings associated with this compound.

Structural Characteristics

This compound features a unique arrangement of functional groups that contribute to its chemical properties:

  • Fluoro Group : Located at the 3-position, influencing electronic properties and potential interactions with biological targets.
  • Methoxy Group : Positioned at the 4-position, enhancing solubility and reactivity.
  • Methylthio Group : Found at the 2-position, which may enhance biological activity through interactions with thiol-containing biomolecules.

The molecular formula is C11H13FOSC_{11}H_{13}FOS with a molecular weight of approximately 244.28 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the methylthio group is particularly noteworthy as it enhances the compound's ability to disrupt microbial cell membranes or inhibit key enzymes necessary for microbial survival. Comparative studies have shown that similar compounds can vary in their effectiveness based on structural modifications.

Compound NameMolecular FormulaUnique Features
This compoundC11H13FOSContains methoxy and methylthio groups; potential for enhanced antimicrobial activity
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoateC12H15FOSSimilar structure; potential for comparison in activity
Methyl 3-(methylthio)benzoateC10H12OSLacks fluoro and methoxy groups; different activity profile

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the growth of cancer cell lines by interfering with specific cellular pathways involved in proliferation and survival. For instance, compounds similar in structure have demonstrated the ability to target Polo-like kinase 1 (Plk1), a protein frequently overexpressed in cancer cells.

A study highlighted the effectiveness of structurally related compounds in inducing apoptosis in cancer cells, suggesting that this compound may share similar mechanisms of action:

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Similar Compound A1.5HeLa
Similar Compound B0.8MCF7

Case Studies and Research Findings

  • In Vitro Studies : A series of studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death.
  • Mechanistic Insights : Research has focused on elucidating the mechanisms by which this compound exerts its effects. Preliminary findings suggest it may induce oxidative stress within cells, leading to apoptosis.
  • Comparative Analysis : In comparison to other benzoate derivatives, this compound shows enhanced efficacy against certain strains of bacteria and cancer cell lines, highlighting its potential as a lead compound for further development.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)9(15-3)8(7)11/h4-5H,1-3H3

InChI Key

FZMSVGKCJLJDAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)SC)F

Origin of Product

United States

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